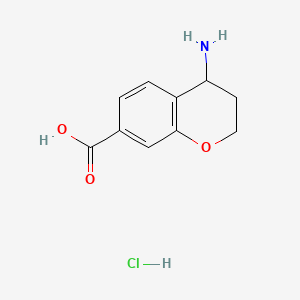
4-Aminochromane-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminochromane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochromane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes and their imino derivatives to access 4-amino- and 4-hydroxy-substituted 2-aminochromanes . Another method includes the use of chroman-2-ols and aromatic amines, which are principal methods for the preparation of N-arylaminochromanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted chromane derivatives.
Applications De Recherche Scientifique
4-Aminochromane-7-carboxylic acid hydrochloride has several scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminochromanes: These compounds are structurally similar and share some chemical properties with 4-Aminochromane-7-carboxylic acid hydrochloride.
Indole Derivatives: These compounds also contain a bicyclic structure and exhibit similar reactivity in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9;/h1-2,5,8H,3-4,11H2,(H,12,13);1H |
Clé InChI |
OFVJIPNHCXVORX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)





